molecular formula C18H18ClN5O3 B2405346 5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-79-9

5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2405346
M. Wt: 387.82
InChI Key: BYTAHNZJSYOMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Motivation

5-amino-1,2,3-triazole-4-carboxylates, including compounds similar to 5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, are pivotal for the preparation of biologically active compounds and peptidomimetics utilizing the triazole scaffold. The synthesis protocols have evolved to circumvent the Dimroth rearrangement, enhancing the regiocontrol of cycloaddition reactions. This advancement facilitates the synthesis of triazole-containing dipeptides and triazoles acting as inhibitors, like HSP90 inhibitors, demonstrating significant bioactivity (Ferrini et al., 2015).

Antimicrobial Applications

The triazole derivatives exhibit antimicrobial properties. New 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines have shown promising antimicrobial activities. These compounds' bioactivity underscores the potential of triazole derivatives in combating microbial infections (Bektaş et al., 2007).

Applications in Solid-Phase Peptide Synthesis

The utility of triazole derivatives extends to solid-phase peptide synthesis. Polymer-supported benzylamides substituted with alkoxy groups in the ring positions, related to the triazole structure, facilitate the synthesis of C-terminal peptide amides under mild conditions. This methodological development supports the synthesis of peptides with high yields and purity, illustrating the versatility of triazole derivatives in peptide chemistry (Albericio & Bárány, 2009).

Anticancer Agent Synthesis

Triazole derivatives have been explored for their potential in cancer therapy. Novel synthesis methods have enabled the creation of triazole-based compounds with significant anticancer activity. For example, the coupling of ferrocenylmethyl amine with substituted N-(fluorobenzoyl) amino acid derivatives has yielded compounds with cytotoxic effects on cancer cell lines, such as the MCF-7 breast cancer line. These findings highlight the application of triazole derivatives as promising anticancer agents (Butler et al., 2013).

properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-26-13-6-7-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-4-3-5-12(19)8-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTAHNZJSYOMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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